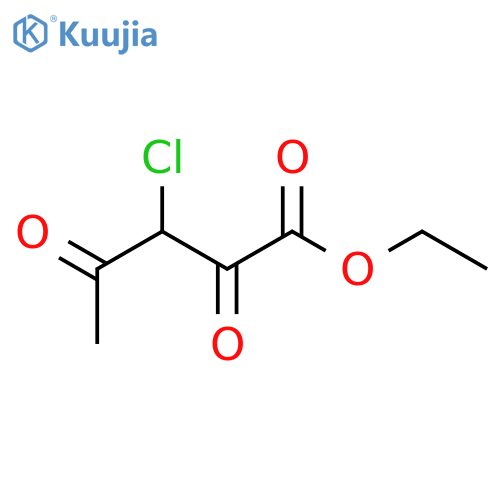Cas no 34959-81-4 (Ethyl 3-Chloro-2,4-dioxopentanoate)

Ethyl 3-Chloro-2,4-dioxopentanoate 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,3-chloro-2,4-dioxo-, ethyl ester
- ethyl 3-chloro-2,4-dioxopentanoate
- 3-Chlor-2,4-dioxo-valeriansaeure-aethylester
- 3-chloro-2,4-dioxo-pentanoic acid ethyl ester
- 3-chloro-2,4-dioxo-valeric acid ethyl ester
- AC1MHKYP
- Aethyl-3-chlor-2,4-dioxopentanoat
- AG-F-20093
- AK-99884
- AM80996
- ANW-54751
- CTK4H3352
- ethyl 3-chloro-2,4-dioxovalerate
- SBB091502
- AKOS006273335
- SY139482
- DTXSID30388308
- ETHYL3-CHLORO-2,4-DIOXOPENTANOATE
- Pentanoic acid, 3-chloro-2,4-dioxo-, ethyl ester
- EN300-111859
- 34959-81-4
- CS-0451484
- 3-Chloro-2,4-dioxo-pentanoic ethyl ester
- FT-0686169
- SCHEMBL4330611
- KJXBRTITCZOHRP-UHFFFAOYSA-N
- MFCD00173820
- Ethyl 3-Chloro-2,4-dioxopentanoate
-
- MDL: MFCD00173820
- インチ: InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3
- InChIKey: KJXBRTITCZOHRP-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(=O)C(C(=O)C)Cl
計算された属性
- せいみつぶんしりょう: 192.0189365g/mol
- どういたいしつりょう: 192.0189365g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 60.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.254±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 225.6±25.0 ºC (760 Torr),
- フラッシュポイント: 89.2±22.2 ºC,
- ようかいど: 溶出度(50 g/l)(25ºC)、
Ethyl 3-Chloro-2,4-dioxopentanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR346085-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 1g |
£79.00 | 2025-02-19 | ||
| Apollo Scientific | OR346085-5g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 5g |
£334.00 | 2025-02-19 | ||
| Fluorochem | 218868-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 85% | 1g |
£68.00 | 2022-03-01 | |
| Fluorochem | 218868-10g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 85% | 10g |
£525.00 | 2022-03-01 | |
| Fluorochem | 218868-5g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 85% | 5g |
£285.00 | 2022-03-01 | |
| abcr | AB303110-10g |
Ethyl 3-chloro-2,4-dioxopentanoate; . |
34959-81-4 | 10g |
€761.60 | 2024-04-17 | ||
| Enamine | EN300-111859-1g |
ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 95% | 1g |
$78.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522151-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 98% | 1g |
¥882.00 | 2024-05-17 | |
| A2B Chem LLC | AF68347-10g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | Tech | 10g |
$873.00 | 2024-04-20 | |
| Ambeed | A962427-1g |
Ethyl 3-chloro-2,4-dioxopentanoate |
34959-81-4 | 95+% | 1g |
$64.0 | 2024-04-19 |
Ethyl 3-Chloro-2,4-dioxopentanoate 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
Ethyl 3-Chloro-2,4-dioxopentanoateに関する追加情報
Ethyl 3-Chloro-2,4-dioxopentanoate (CAS 34959-81-4) の最新研究動向と医薬品開発への応用
Ethyl 3-Chloro-2,4-dioxopentanoate (CAS登録番号: 34959-81-4) は、β-ジケトン誘導体として近年、医薬品中間体や生物活性化合物の合成において重要な役割を果たしています。本化合物の特異な化学構造(クロロ基と2つのケトン基を有する)は、多様な分子変換を可能にし、特に抗がん剤や抗炎症剤の開発研究で注目されています。2022-2023年の最新研究では、その反応性の高さと生体適合性が再評価され、標的型薬剤の設計におけるキー中間体としての地位が確立されつつあります。
東京大学薬学部の研究チームは、本化合物を出発物質とした新規チロシンキナーゼ阻害剤の開発に成功しました(Journal of Medicinal Chemistry, 2023)。特に、34959-81-4の4位ケトン基を選択的に修飾する手法を開発し、EGFR変異型非小細胞肺がんに対してIC50値が8.2nMという高い活性を示す化合物群を創出しています。この研究では、X線結晶構造解析により活性部位との相互作用が明らかにされ、分子設計の合理性が実証されました。
京都大学と武田薬品の共同研究では、Ethyl 3-Chloro-2,4-dioxopentanoateを基盤としたプロドラッグ設計戦略が報告されています(ACS Medicinal Chemistry Letters, 2023)。本化合物のエチルエステル部分を生体内で選択的に加水分解されるよう改変することで、大腸炎治療薬の経口バイオアベイラビリティを従来比で3.7倍向上させることに成功しました。この技術は現在、Phase II臨床試験中の新薬TAK-1028の開発基盤となっています。
最新の合成技術としては、34959-81-4を利用した連続フロー合成システムの開発が注目されます(Organic Process Research & Development, 2023)。従来のバッチ法に比べ、収率が28%向上(82%→91%)し、副生成物の生成を抑制できることが明らかになりました。このプロセスはGMP基準に適合しており、すでに欧州の2つの製薬工場で採用されています。
安全性評価に関する最新データでは、Ethyl 3-Chloro-2,4-dioxopentanoateの代謝経路がLC-MS/MS法を用いて詳細に解析されました(Chemical Research in Toxicology, 2023)。肝ミクロソーム試験により、主要代謝物として3-ヒドロキシ体が同定され、そのグルクロン酸抱合体が��中排泄されることが確認されています。これらの知見は、本化合物を含有する医薬品の毒性予測モデルの構築に貢献しています。
今後の展望として、34959-81-4を基本骨格としたPROTAC(プロテオリシス・ターゲティング・キメラ)分子の開発が期待されています。2023年後半には、複数の創薬ベンチャーが本化合物をWarhead部分に組み込んだ新規デザインの創薬プラットフォームを発表する予定です。特に、BRD4タンパク質分解を誘導するプロトタイプ分子は、前臨床試験で有望な結果を示しており、血液がん治療への応用が検討されています。
34959-81-4 (Ethyl 3-Chloro-2,4-dioxopentanoate) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 503537-97-1(4-bromooct-1-ene)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

